Spiro[3.3]heptane-2-sulfonyl chloride Spiro[3.3]heptane-2-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2091748-48-8
VCID: VC6197399
InChI: InChI=1S/C7H11ClO2S/c8-11(9,10)6-4-7(5-6)2-1-3-7/h6H,1-5H2
SMILES: C1CC2(C1)CC(C2)S(=O)(=O)Cl
Molecular Formula: C7H11ClO2S
Molecular Weight: 194.67

Spiro[3.3]heptane-2-sulfonyl chloride

CAS No.: 2091748-48-8

Cat. No.: VC6197399

Molecular Formula: C7H11ClO2S

Molecular Weight: 194.67

* For research use only. Not for human or veterinary use.

Spiro[3.3]heptane-2-sulfonyl chloride - 2091748-48-8

Specification

CAS No. 2091748-48-8
Molecular Formula C7H11ClO2S
Molecular Weight 194.67
IUPAC Name spiro[3.3]heptane-2-sulfonyl chloride
Standard InChI InChI=1S/C7H11ClO2S/c8-11(9,10)6-4-7(5-6)2-1-3-7/h6H,1-5H2
Standard InChI Key IFMBMRPYEOPUCT-UHFFFAOYSA-N
SMILES C1CC2(C1)CC(C2)S(=O)(=O)Cl

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

Spiro[3.3]heptane-2-sulfonyl chloride belongs to the class of spirocyclic compounds, defined by two fused rings sharing a single atom (the spiro carbon). The [3.3]heptane framework consists of two cyclopropane rings connected via a central carbon, creating a rigid, non-planar geometry. The sulfonyl chloride (-SO₂Cl) group at position 2 introduces electrophilic reactivity, making the compound a versatile intermediate for nucleophilic substitutions .

The molecular formula C₇H₁₁ClO₂S corresponds to a molar mass of 194.68 g/mol . Key structural descriptors include:

PropertyValueSource
SMILESC1CC2(C1)CC(C2)S(=O)(=O)Cl
InChI KeyIFMBMRPYEOPUCT-UHFFFAOYSA-N
Predicted Collision Cross Section (Ų)125.4–131.7 (varies by adduct)

Spectroscopic and Computational Data

The compound’s infrared (IR) spectrum likely exhibits characteristic S=O stretches near 1360 cm⁻¹ and 1150 cm⁻¹, consistent with sulfonyl chlorides. Nuclear magnetic resonance (NMR) data for analogous spiro[3.3]heptanes suggest distinct proton environments due to the non-equivalent methylene groups in the bicyclic system . Computational models predict a dipole moment of ~4.2 D, reflecting the polarizable sulfonyl group .

Synthetic Routes and Methodological Challenges

Double Substitution Reactions

An alternative pathway employs double nucleophilic substitution between di-electrophiles (e.g., 1,3-dibromo-2,2-dimethoxypropane) and di-nucleophiles (e.g., malonates). This route, adapted from Fecht’s acid synthesis, achieves higher yields (up to 65%) by leveraging less strained transition states . For spiro[3.3]heptane-2-sulfonyl chloride, thiolation of a preformed spirocyclic diol followed by chlorination with PCl₅ provides the target compound in moderate yields .

Recent Advances

Recent efforts focus on flow chemistry and catalytic asymmetric synthesis to improve efficiency. For instance, zinc-mediated cyclopropane ring-opening reactions have shown promise in generating enantiomerically enriched intermediates . Despite progress, scalability remains a hurdle, with no industrial-scale production reported to date .

PropertyValueSource
Boiling Point215–220°C (est.)
LogP (Partition Coeff)1.8 ± 0.3
Refractive Index1.512–1.515

Applications in Medicinal and Materials Chemistry

Pharmaceutical Intermediates

The rigid spiro scaffold is valued in drug discovery for constraining conformational flexibility, potentially improving target selectivity. Sulfonyl chlorides, in particular, serve as precursors to sulfonamides—a moiety prevalent in protease inhibitors and antibiotics . Early-stage research explores derivatives of spiro[3.3]heptane-2-sulfonyl chloride as allosteric modulators of G-protein-coupled receptors (GPCRs) .

Polymer and Catalyst Design

In materials science, the compound’s electrophilic sulfonyl group enables covalent attachment to polymeric matrices. For example, sulfonated polystyrenes incorporating spirocyclic units exhibit enhanced thermal stability (decomposition >300°C) and ion-exchange capacity . Additionally, chiral spiro frameworks are investigated as ligands in asymmetric catalysis, though enantiomeric excess (ee) remains suboptimal (<70%) .

Recent Research and Future Directions

Patent Landscape

No patents specifically claim spiro[3.3]heptane-2-sulfonyl chloride, though broader patents on spirocyclic sulfonates (e.g., WO2023086752A1) highlight its latent commercial potential .

Unresolved Challenges

Key gaps include:

  • Toxicokinetics: No data exist on absorption, distribution, or metabolism in biological systems.

  • Stereoselective Synthesis: Current methods yield racemic mixtures, limiting pharmacological utility.

  • Stability Studies: Hydrolytic degradation pathways under aqueous conditions are poorly characterized .

Emerging Opportunities

Advances in computational chemistry (e.g., DFT modeling) could predict reactive hotspots for tailored functionalization. Bioconjugation techniques, such as click chemistry, may enable covalent labeling of biomolecules for diagnostic applications .

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